molecular formula C23H21ClN2O2 B11312138 1-[2-(2-chlorobenzyl)-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol

1-[2-(2-chlorobenzyl)-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol

Cat. No.: B11312138
M. Wt: 392.9 g/mol
InChI Key: YXWRHEOVDJCLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-3-phenoxypropan-2-ol is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring, a chlorophenyl group, and a phenoxypropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-3-phenoxypropan-2-ol typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 2-chlorobenzyl chloride reacts with the benzodiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenoxypropanol Moiety: The final step involves the nucleophilic substitution reaction between the chlorophenyl-benzodiazole intermediate and phenoxypropanol under basic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Use of Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Utilizing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-3-phenoxypropan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Biological Research: It is used as a tool compound to study the mechanisms of action of benzodiazole derivatives in biological systems.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-3-phenoxypropan-2-ol involves its interaction with specific molecular targets, such as:

    Receptor Binding: The compound binds to benzodiazole receptors in the central nervous system, modulating neurotransmitter activity.

    Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

1-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-3-phenoxypropan-2-ol can be compared with other benzodiazole derivatives, such as:

    1-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-2-phenoxyethanol: This compound has a similar structure but with a shorter alkyl chain, affecting its pharmacokinetic properties.

    1-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-4-phenoxybutanol: This derivative has a longer alkyl chain, which may influence its binding affinity and biological activity.

    1-{2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-3-phenoxypropan-1-amine: The presence of an amine group instead of a hydroxyl group can alter the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C23H21ClN2O2

Molecular Weight

392.9 g/mol

IUPAC Name

1-[2-[(2-chlorophenyl)methyl]benzimidazol-1-yl]-3-phenoxypropan-2-ol

InChI

InChI=1S/C23H21ClN2O2/c24-20-11-5-4-8-17(20)14-23-25-21-12-6-7-13-22(21)26(23)15-18(27)16-28-19-9-2-1-3-10-19/h1-13,18,27H,14-16H2

InChI Key

YXWRHEOVDJCLSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.